Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate
Overview
Description
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H5Cl3O4S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of chloro, sulfonyl, and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,5-dichlorobenzoate. This process can be carried out using chlorosulfonic acid as the sulfonating agent under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed at low temperatures to prevent over-sulfonation and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups, making the aromatic ring more susceptible to attack by nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions, using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 3,5-dichloro-2-(methylthio)benzoate or related thiol derivatives.
Oxidation: Formation of methyl 3,5-dichloro-2-(sulfonic acid)benzoate.
Scientific Research Applications
Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is utilized in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or antimicrobial properties.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate exerts its effects is largely dependent on its ability to act as an electrophile. The electron-withdrawing chloro and sulfonyl groups make the aromatic ring highly reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic amino acid residues, thereby altering their function.
Comparison with Similar Compounds
Methyl 3,5-dichlorobenzoate: Lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-(chlorosulfonyl)benzoate: Similar in structure but with the sulfonyl group in a different position, affecting its reactivity and applications.
Methyl 4-chlorosulfonylbenzoate: Another positional isomer with distinct reactivity patterns.
Uniqueness: Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate is unique due to the combination of chloro and sulfonyl groups in specific positions on the aromatic ring, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways. Its specific structure allows for selective reactions that are not as easily achievable with other similar compounds.
Properties
IUPAC Name |
methyl 3,5-dichloro-2-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHBGJPMGIOCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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